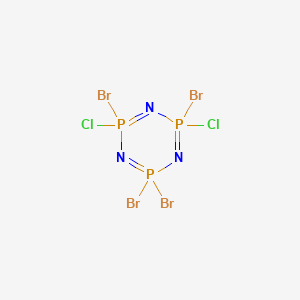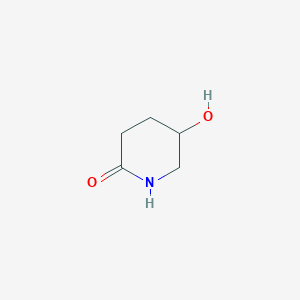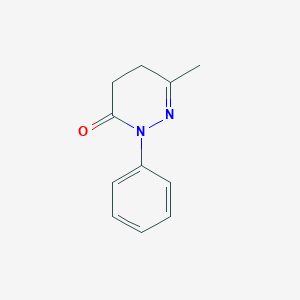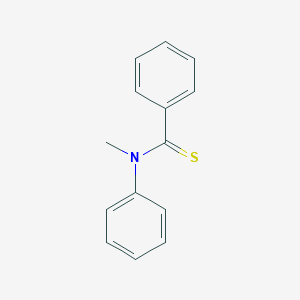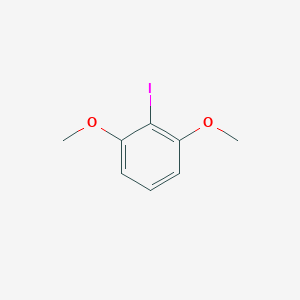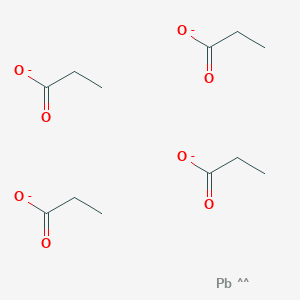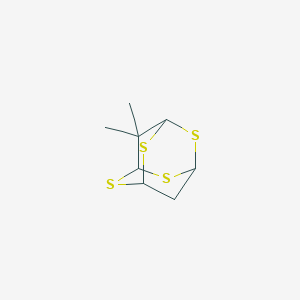
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane (Me4TAA) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. Me4TAA is a member of the adamantane family of compounds and is a cyclic sulfur-containing molecule with four thia groups attached to the four carbons of the adamantane ring.
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood. However, studies have shown that 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can act as a sulfur source in the synthesis of metal sulfides. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can also undergo oxidation to form disulfides, which can further react to form polysulfides. These polysulfides can act as reducing agents and have potential applications in the fields of catalysis and energy storage.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane. However, studies have shown that 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is relatively non-toxic and has low acute toxicity. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has also been shown to have low potential for skin irritation and sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its high purity and yield during synthesis. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane research. One of the most significant areas of research is the synthesis of metal sulfides using 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane. The use of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane in the synthesis of sulfur-containing polymers also has potential applications in the fields of optoelectronics and energy storage. Additionally, the potential use of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane as a reducing agent in catalysis and energy storage is an area of active research. Further studies are needed to understand the mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields of research.
Conclusion:
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is a sulfur-containing organic compound with potential applications in various fields of scientific research. Its high purity and yield during synthesis, along with its relatively non-toxic nature, make it an attractive compound for use in laboratory experiments. Further studies are needed to understand the mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields of research.
Synthesemethoden
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can be synthesized using various methods, including the reaction of 2,4-dimethyl-1,3-dithiolane with 1,3-dibromoadamantane or 1,3-dichloroadamantane. Another synthesis method involves the reaction of 2,4-dimethyl-1,3-dithiane with 1,3-dibromoadamantane or 1,3-dichloroadamantane. These methods yield 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane with high purity and yield.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its use as a sulfur source in the synthesis of metal sulfides. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has been used to synthesize various metal sulfides, including copper sulfide, cadmium sulfide, and lead sulfide. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has also been used in the synthesis of sulfur-containing polymers, which have potential applications in the fields of optoelectronics and energy storage.
Eigenschaften
CAS-Nummer |
17749-63-2 |
|---|---|
Produktname |
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane |
Molekularformel |
C8H12S4 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
9,9-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-8(2)6-9-4-3-5(11-6)12-7(8)10-4/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
OLIBXUSGVVLUCZ-UHFFFAOYSA-N |
SMILES |
CC1(C2SC3CC(S2)SC1S3)C |
Kanonische SMILES |
CC1(C2SC3CC(S2)SC1S3)C |
Synonyme |
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







